molecular formula C9H7ClN2 B1367201 8-Chloroquinolin-2-amine CAS No. 343868-74-6

8-Chloroquinolin-2-amine

Cat. No.: B1367201
CAS No.: 343868-74-6
M. Wt: 178.62 g/mol
InChI Key: CKYLCXRCRTXTJH-UHFFFAOYSA-N
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Description

8-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroquinolin-2-amine can be achieved through several methods. One common method involves the reaction of 8-chloroquinoline with ammonia or an amine under suitable conditions. For example, 8-chloroquinoline can be reacted with ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to yield this compound.

Another method involves the reduction of 8-chloroquinoline-2-nitro compound using a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

8-Chloroquinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group at the 2nd position can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include nitroquinoline or nitrosoquinoline derivatives.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

8-Chloroquinolin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimalarial, antimicrobial, and anticancer activities.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-Chloroquinolin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby affecting biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

Comparison with Similar Compounds

8-Chloroquinolin-2-amine can be compared with other quinoline derivatives such as:

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    8-Methylquinoline: Used in the synthesis of dyes and other organic compounds.

    8-Nitroquinoline: Used in the study of nitroaromatic compounds and their biological effects.

Properties

IUPAC Name

8-chloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYLCXRCRTXTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507427
Record name 8-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343868-74-6
Record name 8-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloroquinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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